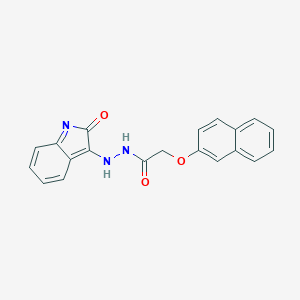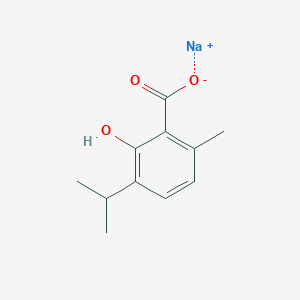
Sodium o-thymotate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium o-thymotate is a chemical compound that has been used in scientific research for many years. It is a derivative of thymine, one of the four nucleotide bases that make up DNA. Sodium o-thymotate is used in a variety of research applications, including the study of DNA replication and repair, as well as in the development of new drugs and therapies.
Wirkmechanismus
Sodium o-thymotate works by inhibiting the activity of certain enzymes that are involved in DNA replication and repair. Specifically, it inhibits the activity of thymidylate synthase, an enzyme that is essential for the synthesis of thymidine, a key component of DNA. By inhibiting thymidylate synthase, sodium o-thymotate can disrupt DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
Sodium o-thymotate has a number of biochemical and physiological effects. It can disrupt DNA replication and repair, leading to cell death. It can also inhibit the activity of certain enzymes, including thymidylate synthase. In addition, sodium o-thymotate has been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium o-thymotate has a number of advantages for lab experiments. It is a well-established compound that has been used in scientific research for many years. It is relatively easy to synthesize and is readily available from chemical suppliers. However, sodium o-thymotate also has some limitations. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on sodium o-thymotate. One area of interest is the development of new drugs and therapies that target thymidylate synthase, the enzyme that sodium o-thymotate inhibits. Another area of interest is the study of the anti-inflammatory effects of sodium o-thymotate, which may have potential applications in the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of sodium o-thymotate and its potential applications in scientific research.
Synthesemethoden
Sodium o-thymotate is typically synthesized through a series of chemical reactions. The first step involves the conversion of thymine to thymidine, which is then reacted with sodium hydroxide to form sodium o-thymotate. The synthesis process is relatively complex and requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Sodium o-thymotate has a wide range of scientific research applications. It is commonly used in the study of DNA replication and repair, as it can inhibit the activity of certain enzymes that are involved in these processes. Sodium o-thymotate is also used in the development of new drugs and therapies, particularly those that target cancer cells.
Eigenschaften
CAS-Nummer |
1012-86-8 |
|---|---|
Molekularformel |
C11H13NaO3 |
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
sodium;2-hydroxy-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O3.Na/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14;/h4-6,12H,1-3H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
HTXDULDRRFEGRQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
548-51-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



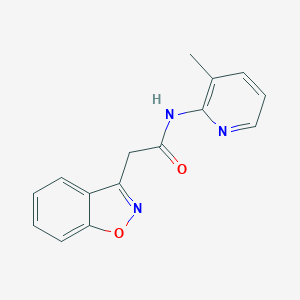
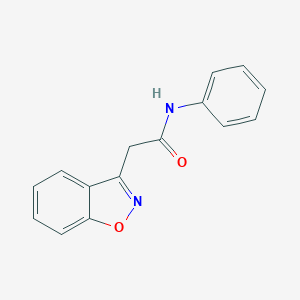
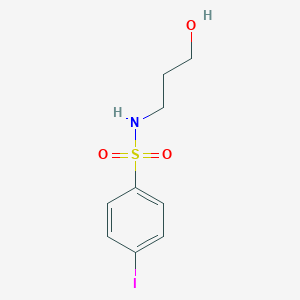
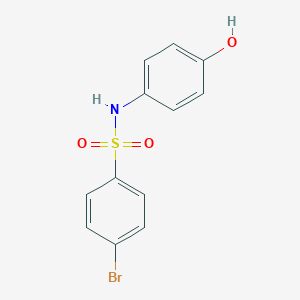
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
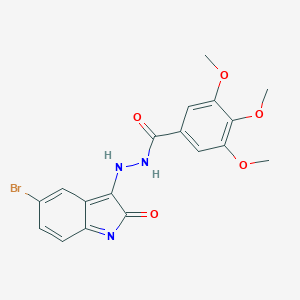
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
